molecular formula C9H6ClNO4 B14570452 7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride CAS No. 61545-87-7

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride

Cat. No.: B14570452
CAS No.: 61545-87-7
M. Wt: 227.60 g/mol
InChI Key: RXWVHNBKDYMHQC-UHFFFAOYSA-N
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Description

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride is a chemical compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride typically involves the reaction of 7-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine+SOCl27-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride+SO2+HCl\text{7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine+SOCl2​→7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced polymeric materials with enhanced thermal and mechanical properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.

    Biological Studies: Researchers use this compound to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives. The compound’s interactions with biological targets, such as enzymes, are studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carbonyl chloride is unique due to its acyl chloride functional group, which imparts distinct reactivity compared to other benzoxazine derivatives. This reactivity allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

61545-87-7

Molecular Formula

C9H6ClNO4

Molecular Weight

227.60 g/mol

IUPAC Name

7-hydroxy-3-oxo-4H-1,4-benzoxazine-8-carbonyl chloride

InChI

InChI=1S/C9H6ClNO4/c10-9(14)7-5(12)2-1-4-8(7)15-3-6(13)11-4/h1-2,12H,3H2,(H,11,13)

InChI Key

RXWVHNBKDYMHQC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C(=C(C=C2)O)C(=O)Cl

Origin of Product

United States

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